molecular formula C8H7F2I B2808623 1-(1,1-Difluoroethyl)-4-iodobenzene CAS No. 1142924-89-7; 1142927-05-6

1-(1,1-Difluoroethyl)-4-iodobenzene

Cat. No.: B2808623
CAS No.: 1142924-89-7; 1142927-05-6
M. Wt: 268.045
InChI Key: FBCXCVLCLGLRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoroethyl)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom in the para position and a 1,1-difluoroethyl group (-CF2CH3). The iodine atom contributes significant molecular weight (126.90 g/mol) and polarizability, while the difluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine. This combination makes the compound valuable in organic synthesis, particularly in applications requiring meta-directing substituents or fluorinated motifs for enhanced stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXCVLCLGLRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Weight (g/mol) Substituents Electronic Effects
1-(1,1-Difluoroethyl)-4-iodobenzene 271.06 -CF2CH3 (para), -I (para) Strong electron-withdrawing (CF2), meta-directing (I)
1-Ethyl-4-iodobenzene 234.06 -CH2CH3 (para), -I (para) Weak electron-donating (CH2CH3), meta-directing (I)
1-Fluoro-2-iodobenzene 221.9988 -F (ortho), -I (ortho) Ortho electron-withdrawing (F), steric hindrance, dual meta-directing
1-(1-Fluoroethyl)-4-iodobenzene 254.05 -CH2FCH3 (para), -I (para) Moderate electron-withdrawing (F), meta-directing (I)
1-(1,1-Difluoroethyl)-4-nitrobenzene 229.11 -CF2CH3 (para), -NO2 (para) Strong electron-withdrawing (CF2 and NO2), meta-directing (NO2)
Key Observations:
  • Electron-Withdrawing Effects: The difluoroethyl group (-CF2CH3) in the target compound exerts stronger electron-withdrawing effects compared to ethyl (-CH2CH3) or monofluoroethyl (-CH2FCH3) groups. This enhances the deactivation of the benzene ring, reducing reactivity toward electrophilic substitution .
  • Substituent Position : In 1-Fluoro-2-iodobenzene, ortho-substituted fluorine and iodine create steric hindrance and alter electronic distribution, contrasting with the para-substituted analogs .
  • Functional Group Interplay : Replacing iodine with a nitro group (as in 1-(1,1-Difluoroethyl)-4-nitrobenzene) introduces a stronger electron-withdrawing effect but removes the polarizability and heavy atom characteristics of iodine .

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